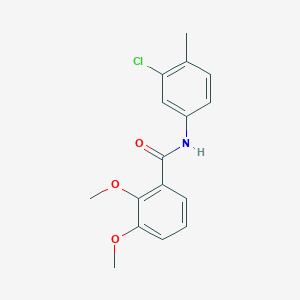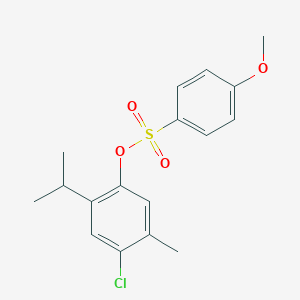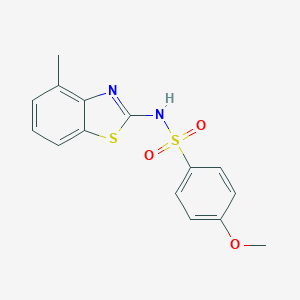
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDMB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
作用机制
CDMB is known to bind to certain proteins in the body, including the sigma-2 receptor and TRPM8 ion channel. The binding of CDMB to these proteins can result in a range of biochemical and physiological effects, including changes in protein function and signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to exhibit a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. CDMB has also been shown to exhibit analgesic (pain-relieving) effects through its interaction with the TRPM8 ion channel. Additionally, CDMB has been shown to modulate calcium signaling in cells, which can have a range of downstream effects on cellular function.
实验室实验的优点和局限性
One of the main advantages of using CDMB in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CDMB has been shown to exhibit a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, one limitation of using CDMB in lab experiments is its relatively low potency compared to other compounds, which can limit its usefulness in certain applications.
未来方向
There are a number of future directions for research involving CDMB, including its potential use as a therapeutic agent for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in a variety of scientific research fields. Finally, the development of more potent derivatives of CDMB could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of CDMB involves the reaction of 3-chloro-4-methylaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond between the two reactants, resulting in the formation of CDMB. The synthesis of CDMB is a relatively simple process and can be performed using standard laboratory techniques.
科学研究应用
CDMB has been shown to exhibit a range of scientific research applications, including its use as a tool for studying the function of certain proteins in the body. CDMB has been used as a ligand for the sigma-2 receptor, a protein that has been implicated in a range of diseases including cancer, Alzheimer's disease, and schizophrenia. CDMB has also been used as a tool for studying the function of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
属性
分子式 |
C16H16ClNO3 |
|---|---|
分子量 |
305.75 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-8-11(9-13(10)17)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19) |
InChI 键 |
OIUAHJIBXAUHKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















